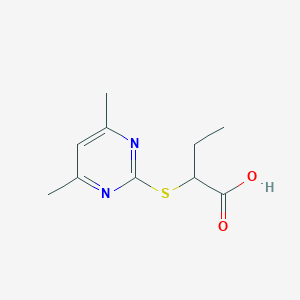

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur linkages. The primary International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the butyric acid backbone as the principal functional group, modified by the 4,6-dimethylpyrimidin-2-ylsulfanyl substituent at the 2-position. This nomenclature system emphasizes the carboxylic acid as the highest priority functional group, with the pyrimidine ring system treated as a complex substituent.

The compound is registered under Chemical Abstracts Service number 433242-64-9, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include "2-((4,6-Dimethylpyrimidin-2-yl)thio)butanoic acid" and "Butanoic acid, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-", which represent equivalent nomenclature approaches emphasizing different aspects of the molecular structure. The variation in naming conventions reflects the flexibility inherent in International Union of Pure and Applied Chemistry nomenclature rules for complex heterocyclic compounds.

Synonym analysis reveals additional naming patterns, including "this compound" and trade designations such as "TIMTEC-BB SBB011564". These alternative names demonstrate the compound's presence in commercial chemical databases and research compound libraries. The stereochemical designation "(2R)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoate" indicates the existence of chiral forms, suggesting that stereoisomerism may be relevant to the compound's properties and applications.

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-4-8(9(13)14)15-10-11-6(2)5-7(3)12-10/h5,8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVJYKWWKYAQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387811 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433242-64-9 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.

Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Butyric Acid Moiety: The butyric acid moiety can be attached through a nucleophilic substitution reaction involving a thiol derivative of butyric acid and the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

化学反应分析

Types of Reactions

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkylated or arylated pyrimidine derivatives.

科学研究应用

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials with specific chemical properties.

作用机制

The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrimidine ring can engage in π-π interactions with aromatic residues.

相似化合物的比较

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric Acid (CAS: 436088-61-8)

- Structural Difference: Replacement of the 4,6-dimethyl groups on the pyrimidine ring with amino (-NH₂) groups .

- Impact: Increased polarity due to the presence of amino groups, enhancing hydrogen-bonding capacity and aqueous solubility. Potential for altered biological activity, as amino groups can participate in interactions with enzymes or receptors.

- Applications : Used in pharmacological studies exploring modified pyrimidines for therapeutic agents .

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic Acid (CAS: 433242-31-0)

- Structural Difference : Shortened carbon chain (propionic acid, 3 carbons) instead of butyric acid (4 carbons) .

- Physicochemical Properties: Property 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic Acid 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric Acid Molecular Formula C₉H₁₂N₂O₂S C₁₀H₁₄N₂O₂S Molecular Weight 212.27 g/mol 226.3 g/mol Boiling Point 372.1 °C Not reported Density 1.27 g/cm³ Not reported Hazard Code (Risk) 25 (Toxic if swallowed) Not reported

- Used as a pharmaceutical intermediate and in structure-activity relationship (SAR) studies .

Analogues with Heterocyclic Ring Variations

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic Acid (CAS: 345951-23-7)

- Structural Difference : Replacement of the pyrimidine ring with a quinazoline system and incorporation of an imidazole moiety .

- Impact :

- Expanded aromatic system (quinazoline) may enhance π-π stacking interactions in biological systems.

- The imidazole group introduces additional hydrogen-bonding sites, altering binding affinity in enzyme inhibition studies.

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid (C10H14N2O2S) is a pyrimidine derivative characterized by a unique combination of a pyrimidine ring with methyl substitutions and a sulfanyl group attached to a butyric acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including immunomodulatory effects and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

| Component | Structure |

|---|---|

| Pyrimidine Ring | Pyrimidine |

| Methyl Groups | Two methyl groups at positions 4 and 6 |

| Sulfanyl Group | Attached to the butyric acid moiety |

This structural complexity may enhance its biological activity compared to simpler compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, suggesting applications in treating immune-related disorders.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Antitumor Activity : Similar pyrimidine derivatives have been reported to exhibit antitumor effects, warranting exploration of this compound's potential in cancer therapy .

- Enzymatic Interaction : Interaction studies suggest that the compound may influence specific enzymatic functions or receptor activities relevant to various disease processes.

The synthesis of this compound typically involves multi-step organic synthesis techniques. The functional groups present allow for various chemical reactions, including nucleophilic substitutions due to the sulfanyl group and typical reactivity associated with carboxylic acids.

The mechanism of action is believed to involve binding to specific molecular targets, thereby modulating their activity. This interaction can lead to diverse biological effects depending on the context of application.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine compounds, providing insights into the potential efficacy of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of similar pyrimidine derivatives, finding significant activity against various pathogens. These findings suggest that structural modifications can enhance antimicrobial efficacy.

- In Silico Studies : Computational modeling has been employed to predict the biological activity of pyrimidine derivatives. Such studies indicated favorable binding affinities for certain targets, which could be extrapolated to this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpyrimidine | Pyrimidine ring with methyl substitution | Simpler structure; lacks sulfanyl group |

| Butyric Acid | Straight-chain carboxylic acid | No heteroatoms; simpler reactivity |

| 5-Methylthiazole | Thiazole ring with methyl substitution | Different heterocyclic structure; distinct biological activities |

The presence of both sulfur and nitrogen heteroatoms in this compound could influence its solubility and interaction profiles in biological systems.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid, and how is purity validated?

- Methodology : A nucleophilic substitution reaction between 4,6-dimethyl-2-mercaptopyrimidine and a halogenated butyric acid derivative (e.g., 2-bromobutyric acid) under basic conditions (e.g., NaH in THF) is commonly employed. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used to quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on the pyrimidine sulfanyl proton (δ ~2.5–3.5 ppm) and the butyric acid carboxyl group (δ ~12–13 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- X-ray crystallography : Resolves molecular geometry, with bond lengths (e.g., C–S bond: ~1.75 Å) and angles (e.g., S–C–C: ~105°) determined using SHELXL refinement .

- NMR : ¹H NMR identifies methyl groups on the pyrimidine ring (δ ~2.3–2.6 ppm) and the butyric acid backbone (δ ~1.8–2.2 ppm). ¹³C NMR confirms the carboxyl carbon (δ ~175 ppm) .

- IR spectroscopy : Detects the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How can reaction conditions be optimized for high-yield synthesis?

- Factors : Solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for nucleophilic substitution), and stoichiometric ratios (1:1.2 thiol:halide).

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) or in situ FTIR to track thiol disappearance. Post-reaction, acidify the mixture (pH ~2) to precipitate the product .

Q. What are the stability considerations for storing this compound?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to light, as UV degradation can cleave the C–S bond .

Q. How is the compound’s solubility profile determined for experimental applications?

- Method : Solubility is tested in polar (water, methanol) and nonpolar solvents (dichloromethane, hexane) via gravimetric analysis. Aqueous solubility is typically low (<1 mg/mL), requiring DMSO or ethanol as co-solvents for biological assays .

Advanced Research Questions

Q. How does computational modeling predict the reactivity of the sulfanyl group under varying pH conditions?

- Approach : Density functional theory (DFT) calculations (e.g., Gaussian 09) model protonation states of the pyrimidine ring and sulfanyl group. At low pH (<3), protonation of the pyrimidine nitrogen increases electrophilicity, favoring nucleophilic attack at the sulfur atom .

- Validation : Compare predicted pKa values (e.g., pyrimidine N: ~4.5) with experimental potentiometric titrations .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests rotational freedom in the butyric acid chain but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Crystallographic disorder parameters (e.g., occupancy refinement in SHELXL) can quantify conformational flexibility .

Q. How does crystal packing influence the compound’s physical properties?

- Analysis : Use Mercury or PLATON to analyze intermolecular interactions (e.g., hydrogen bonds between carboxyl groups, π-π stacking of pyrimidine rings). For example, hydrogen-bonded dimers (O···H distance ~1.8 Å) may enhance thermal stability (Tₘ > 200°C) .

Q. What metabolic pathways degrade this compound in environmental samples?

- Hypothesis : Microbial cleavage of the sulfanyl group via desulfurization enzymes (e.g., sulfatases in Desulfovibrio spp.), producing 4,6-dimethylpyrimidine and butyric acid. Validate using LC-MS to detect metabolites (e.g., m/z 123 for pyrimidine fragment) in anaerobic sludge cultures .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate reaction mechanisms in derivatization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。